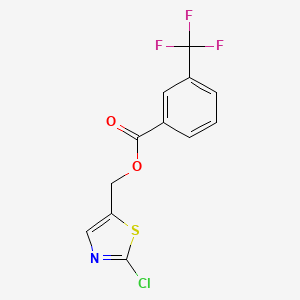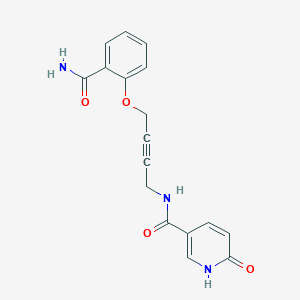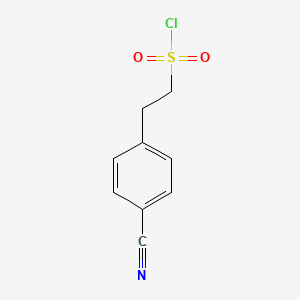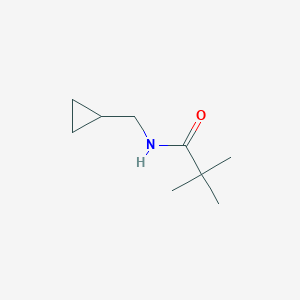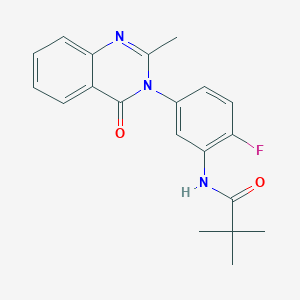
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver kinase, ROS1. It has been developed as a potential treatment for non-small cell lung cancer (NSCLC) and other ROS1 fusion-positive cancers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of novel compounds, including quinazolinone and thiazolidinone derivatives, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, highlighting the versatility and adaptability of quinazolinone chemistry in creating compounds with potential biological activities (Yao-wu, 2008).
Biological Activities
- Antibacterial and Antifungal Activities : Research has shown that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. This is attributed to the structural modifications of the quinazolinone core, which enhance the compound's ability to interact with microbial targets, thereby inhibiting their growth (Desai, Vaghani, & Shihora, 2013).
- Anti-inflammatory Activities : Certain derivatives have demonstrated potential as anti-inflammatory agents, inhibiting the oxidative burst activity of phagocytes and T-cell proliferation. This suggests a promising application in the development of anti-inflammatory drugs, highlighting the therapeutic potential of quinazolinone derivatives in immunomodulation (Sultana, Arayne, Naz, & Mesaik, 2013).
Applications in Medical Imaging and Drug Metabolism
- The synthesis and evaluation of fluorine-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors demonstrate the application of quinazolinone derivatives in medical imaging, particularly in positron emission tomography (PET) (Tu et al., 2007). Moreover, studies on the disposition and metabolism of novel orexin receptor antagonists highlight the importance of quinazolinone derivatives in understanding drug metabolism and pharmacokinetics, providing insights into the development of more effective and safer therapeutic agents (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMEPQERPAFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
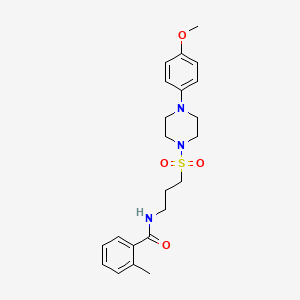
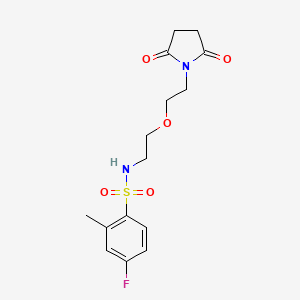
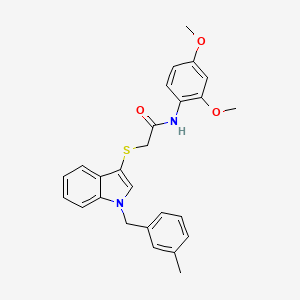
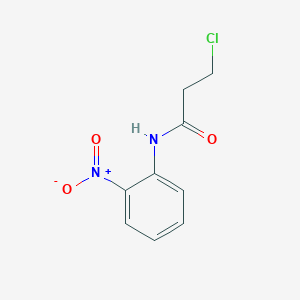
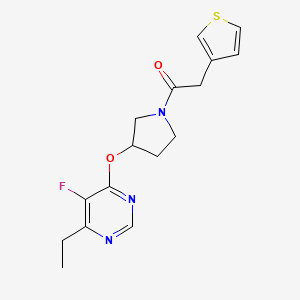
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
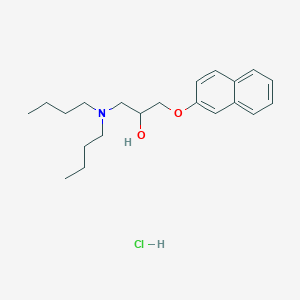
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
